molecular formula C13H18ClFN2O2 B3034612 1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1958063-16-5

1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B3034612
CAS No.: 1958063-16-5
M. Wt: 288.74
InChI Key: VTRGPIFROHKUKF-UHFFFAOYSA-N
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Description

1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C13H18ClFN2O2 and its molecular weight is 288.74. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

One significant application of compounds related to 1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride is in the development of antibacterial agents. For instance, pyridonecarboxylic acids, which share structural similarities, have been studied for their potent antibacterial properties (Egawa et al., 1984). Similarly, compounds like 1-ethyl- and 1-vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids have shown enhanced antibacterial activity, leading to further biological studies (Miyamoto et al., 1987).

Influenza Neuraminidase Inhibition

Research has shown that certain pyrrolidine core compounds, including those similar to the subject compound, can act as effective inhibitors of influenza neuraminidase. This makes them potential candidates for treating influenza. For example, the compound A-192558 has been identified as a potent neuraminidase inhibitor, indicating the therapeutic potential of these compounds in antiviral applications (Wang et al., 2001).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of structurally related compounds. For example, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate has been synthesized and characterized, providing insights into the structural and chemical properties of these compounds (Sapnakumari et al., 2014).

Cancer Treatment

Compounds structurally similar to this compound have been explored for their potential in treating cancer. For instance, certain kinase inhibitors that share structural characteristics with this compound have shown promise in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Antiviral Activity

Research has also been conducted on the antiviral properties of related compounds. For example, derivatives of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids, similar in structure, have been synthesized and studied for their in vitro antiviral activities, though they were found not to be active against specific viruses (Ivashchenko et al., 2014).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H320, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring are all factors that enhance the potential for future drug discovery .

Properties

IUPAC Name

1-[2-amino-1-(4-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2.ClH/c14-11-3-1-9(2-4-11)12(7-15)16-6-5-10(8-16)13(17)18;/h1-4,10,12H,5-8,15H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRGPIFROHKUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(CN)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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